KXZSMEYDRSCXPH-UHFFFAOYSA-N
Description
Molecular Formula: C₇H₈ClF₃N₂
Molecular Weight: 212.60 g/mol
InChI Key: HVXHWBMLTSDYGK-UHFFFAOYSA-N
PubChem CID: 17749874
Properties
Molecular Formula |
C23H29N5OS2 |
|---|---|
Molecular Weight |
455.639 |
InChI |
InChI=1S/C23H29N5OS2/c29-21-19-17-27(13-9-18-7-3-1-4-8-18)14-10-20(19)24-22-28(21)25-23(31-22)30-16-15-26-11-5-2-6-12-26/h1,3-4,7-8H,2,5-6,9-17H2 |
InChI Key |
KXZSMEYDRSCXPH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCSC2=NN3C(=O)C4=C(CCN(C4)CCC5=CC=CC=C5)N=C3S2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical Properties ():
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors: 1
- Topological Polar Surface Area (TPSA) : 30.72 Ų
- Rotatable Bonds : 2
- Molar Refractivity : 43.55 cm³
- LogP (Octanol-Water): 2.07
- GI Absorption : High
- BBB Permeability : Yes (passes blood-brain barrier)
- P-gp Substrate: No
- CYP Inhibition: Non-inhibitor
Comparison with Similar Compounds
Structural and Functional Analogues ():
The following pyridine-based trifluoromethyl derivatives are structurally related:
| CAS No. | Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 871826-12-9 | (5-(Trifluoromethyl)pyridin-2-yl)methanamine | C₇H₈ClF₃N₂ | 212.60 | Chlorine substituent at pyridine C-2 position |
| 1207829-45-2 | (4-(Trifluoromethyl)pyridin-2-yl)methanamine HCl | C₇H₈ClF₃N₂·HCl | 249.06 | Hydrochloride salt; trifluoromethyl at C-4 |
| 1207829-43-0 | 5-(Trifluoromethyl)picolinamide | C₈H₆F₃N₃O | 217.15 | Amide group at pyridine C-6 position |
| 1240166-31-8 | 2-Methyl-4-(trifluoromethyl)pyridine HCl | C₇H₇ClF₃N·HCl | 225.60 | Methyl group at C-2; trifluoromethyl at C-4 |
Key Comparisons:
Substituent Position :
- The primary compound (871826-12-9) has a chlorine atom at the pyridine C-2 position, enhancing electrophilic reactivity compared to the C-4 trifluoromethyl derivatives (e.g., 1207829-45-2) .
- The hydrochloride salts (e.g., 1207829-45-2) exhibit higher solubility in polar solvents due to ionic character.
Functional Groups :
- The amide-containing derivative (1207829-43-0) has a TPSA of 67.43 Ų (vs. 30.72 Ų for 871826-12-9), increasing its polarity and reducing BBB permeability .
Data Tables
Table 1: Structural Comparison of Pyridine Derivatives
| Property | 871826-12-9 | 1207829-45-2 | 1207829-43-0 |
|---|---|---|---|
| Substituent | Cl at C-2 | CF₃ at C-4 + HCl | CONH₂ at C-6 |
| Molecular Weight | 212.60 | 249.06 | 217.15 |
| Hydrogen Bond Donors | 1 | 2 (including HCl) | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
